molecular formula C17H24O3 B13708760 tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate

tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate

Cat. No.: B13708760
M. Wt: 276.4 g/mol
InChI Key: OMBJZRDHDCPPGB-UHFFFAOYSA-N
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Description

tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate: is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a tert-butyl ester group, a benzyloxyethyl side chain, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the benzyloxyethyl moiety.

    Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxyethyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxyethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The benzyloxyethyl group can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under suitable conditions .

Comparison with Similar Compounds

  • tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
  • tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • tert-Butyl 4-(2-amino-ethyl)-benzoate

Comparison:

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

tert-butyl 1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C17H24O3/c1-16(2,3)20-15(18)17(9-10-17)11-12-19-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

OMBJZRDHDCPPGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CCOCC2=CC=CC=C2

Origin of Product

United States

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